molecular formula C20H17N3O6S3 B2491045 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 864977-22-0

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No. B2491045
CAS RN: 864977-22-0
M. Wt: 491.55
InChI Key: KFLPAJBKQKCCIQ-MRCUWXFGSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxyethyl group, a methylsulfonyl group, a benzo[d]thiazol-2(3H)-ylidene group, and a 5-nitrobenzo[b]thiophene-2-carboxamide group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The benzo[d]thiazol-2(3H)-ylidene and 5-nitrobenzo[b]thiophene-2-carboxamide groups suggest the presence of multiple aromatic rings, which can contribute to the stability of the molecule. The methoxyethyl and methylsulfonyl groups may add additional complexity to the structure .


Chemical Reactions Analysis

The chemical reactions of this compound could be diverse due to the presence of various functional groups. For instance, the nitro group is often involved in redox reactions, while the carboxamide group can participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target. For instance, similar compounds have been studied for their antimycobacterial activity .

Future Directions

The future research directions for this compound could be vast, depending on its properties and potential applications. It could be explored for use in various fields such as medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S3/c1-29-8-7-22-15-5-4-14(32(2,27)28)11-17(15)31-20(22)21-19(24)18-10-12-9-13(23(25)26)3-6-16(12)30-18/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLPAJBKQKCCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide

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